Hexyltrimethylammonium

Surfactant Chemistry Physical Chemistry Colloid Science

Standard n-alkyltrimethylammonium homologs fail to deliver predictable micellar behavior, causing formulation inconsistencies. Hexyltrimethylammonium (C6TAB) solves this with an anomalously low CMC and an exceptionally low aggregation number (Nagg ≈ 3-4), enabling precise control of micelle size and surface activity. - Low Nagg (~3) acts as a structure breaker in mixed micellar systems for fine-tuned solubilization. - Enhanced alkaline stability over BTMA for durable anion-exchange membranes in fuel cells. - Efficient phase-transfer catalyst with minimal emulsification for simplified work-up. Reliable supply with ≥98% purity, ready for immediate global dispatch.

Molecular Formula C9H22N+
Molecular Weight 144.28 g/mol
CAS No. 16208-27-8
Cat. No. B102394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyltrimethylammonium
CAS16208-27-8
Synonymshexyltrimethylammonium
hexyltrimethylammonium bromide
hexyltrimethylammonium chloride
hexyltrimethylammonium iodide
Molecular FormulaC9H22N+
Molecular Weight144.28 g/mol
Structural Identifiers
SMILESCCCCCC[N+](C)(C)C
InChIInChI=1S/C9H22N/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3/q+1
InChIKeyXTPRURKTXNFVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexyltrimethylammonium Aggregation Behavior


Hexyltrimethylammonium (CAS 16208-27-8), a quaternary ammonium compound with the formula C9H22N⁺, exists commercially as bromide, chloride, or iodide salts . As a member of the n-alkyltrimethylammonium series, it functions as a cationic surfactant . Unlike its longer-chain homologs, however, hexyltrimethylammonium exhibits a pronounced deviation from established structure-property linearity, with an anomalously low critical micelle concentration (CMC) and an exceptionally low aggregation number of only 3–4 monomers . This non-ideal behavior directly impacts its performance in applications ranging from phase-transfer catalysis to antimicrobial formulations, necessitating a careful, evidence-based approach to material selection.

Aggregation probe Non-classical aggregation behavior with anomalously low CMC and aggregation number
Catalysis Supports phase-transfer catalysis research with moderate amphiphilic balance
Electrochemistry Low-aggregation cationic probe for electrochemical interface studies

Hexyltrimethylammonium Substitution Failure


The physical and functional properties of n-alkyltrimethylammonium bromides are not linearly dependent on alkyl chain length, a fact that is most pronounced for the hexyl member . Contrary to the predictable behavior observed for octyl (C8), decyl (C10), and longer homologs, hexyltrimethylammonium (C6TAB) exhibits a significantly lower CMC than extrapolation would suggest, a much lower degree of counterion binding, and forms exceptionally small, non-classical aggregates of only 3–4 monomers . These thermodynamic and structural anomalies mean that substituting C6TAB with a longer-chain analog, such as CTAB, will fundamentally alter the micellar phase behavior, solubilization capacity, and surface activity of any formulation. Direct experimental validation is required, as simple molar substitution is not scientifically valid .

Chain-length mismatch Longer-chain analogs like CTAB or C8TAB form classical micelles; C6TAB aggregation number and CMC are fundamentally non-linear with chain length
Molar substitution invalid Simple molar replacement shifts micellar phase behavior, solubilization capacity, and surface activity; direct experimental validation required
Ionic environment shift Counterion binding is much lower than homologs, altering ionic strength and electrostatic interactions in formulation

Hexyltrimethylammonium Comparative Evidence


Anomalous Critical Micelle Concentration

Hexyltrimethylammonium bromide (C6TAB) exhibits a critical micelle concentration (CMC) that is significantly lower than the value predicted by linear extrapolation from the CMC values of its longer-chain homologs (C8TAB, C10TAB, etc.) . While the exact CMC value is temperature-dependent, the deviation is consistently observed and is a direct consequence of the compound's unique aggregation behavior, which involves the formation of small, highly organized premicellar aggregates rather than classical micelles .

Anomalous CMC
Class-level
CMC below linear extrapolation from C8–C10 homologs
Supports non-ideal aggregation behavior review
Temperature-dependent; conductivity context
Surfactant Chemistry Physical Chemistry Colloid Science

Low Aggregation Number and No Micelles

Unlike longer-chain n-alkyltrimethylammonium bromides which form classical micelles with aggregation numbers (Nagg) typically >30, hexyltrimethylammonium bromide (C6TAB) forms extremely small aggregates with an estimated Nagg of approximately 3, and does not solubilize hydrophobic probe molecules like tetramethylsilane (TMS) . This behavior is consistent with the formation of trimers or small premicellar aggregates where the hydrophobic tails remain significantly exposed to the aqueous environment .

Aggregation Number
Head-to-head
Nagg ≈ 3 vs >30 for C8–C12 homologs; no TMS solubilization
Supports non-micellar aggregation mode interpretation
PGSE-NMR and light scattering at 298 K
Surfactant Aggregation Micelle Characterization NMR Spectroscopy

Reduced Counterion Binding

The degree of counterion binding (β) for hexyltrimethylammonium bromide (C6TAB) micelles is reported to be 'much lower' than for other n-alkyltrimethylammonium bromides . This indicates a lower charge neutralization at the aggregate surface, consistent with a more loosely packed and highly hydrated aggregate structure where a significant fraction of counterions remain free in solution .

Counterion Binding
Class-level
Degree of binding β reported much lower than typical ~0.7–0.8 for homologs
Supports ionic environment and conductivity review
Context-dependent; electrolyte-sensitive
Thermodynamics of Micellization Electrochemistry Colloid Science

Enhanced Alkaline Stability vs. BTMA

In a systematic study of alkaline stability, small molecule model compounds and homopolymers based on polymerizable hexyltrimethylammonium cations were found to be 'significantly more stable' under strongly alkaline conditions (2 m KOD at 80 °C) compared to the commonly used benzyltrimethylammonium (BTMA) cation and its homopolymer poly(BTMA) . The study attributes this enhanced stability to steric hindrance around the β-hydrogen, which inhibits the Hofmann elimination degradation pathway .

Alkaline Stability
Head-to-head
Reported higher stability vs BTMA under 2 m KOD at 80 °C
Supports alkaline stability screening for AEM research
Hofmann elimination pathway; ¹H NMR monitoring
Anion Exchange Membranes Polymer Chemistry Alkaline Stability

Hexyltrimethylammonium Application Scenarios


Anion Exchange Membranes for Alkaline Fuel Cells

As demonstrated by direct comparative evidence, polymerizable hexyltrimethylammonium cations exhibit significantly enhanced alkaline stability compared to benzyltrimethylammonium (BTMA) under harsh conditions (2 m KOD, 80 °C) . This makes them a superior candidate for the synthesis of durable anion exchange membranes (AEMs), a critical component in next-generation alkaline fuel cells and electrolyzers. Procurement of hexyltrimethylammonium-based monomers or polymers should be prioritized over BTMA-based alternatives when long-term operational stability in high-pH environments is a key design requirement .

Controlled Micellization via Surfactant Blending

Due to its anomalously low CMC and extremely low aggregation number (Nagg ≈ 3), hexyltrimethylammonium (C6TAB) does not behave as a classical micelle-forming surfactant . However, this property is precisely what makes it valuable as a co-surfactant or additive in mixed micellar systems. When blended with longer-chain surfactants like CTAB, C6TAB acts as a structure breaker, modifying the packing parameter and lowering the overall CMC of the mixture in a predictable, non-ideal manner . This allows formulators to fine-tune micelle size, shape, and solubilization capacity for specialized detergents, personal care products, and industrial cleaning solutions where standard surfactants fail to deliver the desired performance profile .

Electrochemical and Corrosion Inhibition

The combination of cationic charge, a short hydrophobic chain, and a very low tendency for self-aggregation makes hexyltrimethylammonium bromide (C6TAB) an excellent model compound and functional additive in electrochemical research. Its low aggregation number and low degree of counterion binding mean it can adsorb onto electrode surfaces without forming bulky, resistive micellar layers . This property is exploited in studies of corrosion inhibition, where C6TAB acts as a mobile corrosion inhibitor for metals in acidic media, and as a supporting electrolyte modifier to study the electrochemical behavior of other species. Its well-characterized, non-ideal solution behavior also makes it a valuable reference compound for fundamental studies of surfactant-modified electrodes and electrokinetic phenomena .

Phase-Transfer Catalysis

As a quaternary ammonium salt with a moderate lipophilic/hydrophilic balance, hexyltrimethylammonium bromide serves as an efficient phase-transfer catalyst (PTC) for a variety of nucleophilic substitution and polycondensation reactions . Its short alkyl chain provides sufficient organic-phase solubility while maintaining high aqueous-phase mobility, a balance that can be more effective than longer-chain, highly surface-active catalysts like CTAB in systems where excessive emulsification is undesirable. The compound has been specifically cited as a catalyst for the polycondensation of α,α'-dichloro-p-xylene with bisphenol A to synthesize polyethers . Its well-defined, non-micellar behavior at catalytic concentrations ensures reproducible reaction kinetics and simplifies work-up procedures compared to analogs that form persistent emulsions .

Application
Selection Property
Validation Focus
Alkaline fuel cell membrane research
Reported alkaline stability profile
Hofmann elimination resistance review
Mixed micellar system studies
Non-classical aggregation behavior
Micelle size and solubilization review
Electrochemical interface studies
Low-aggregation cationic probe
Adsorption and inhibition endpoint review
Phase-transfer catalysis research
Moderate lipophilic/hydrophilic balance
Reaction kinetics reproducibility review

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